(2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one is an organic compound that features both an aminophenyl group and a bromofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one typically involves the condensation of 4-aminobenzaldehyde with 5-bromofuran-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the bromofuran group can engage in π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-aminophenyl)-3-(5-chlorofuran-2-yl)prop-2-en-1-one
- (2E)-1-(4-aminophenyl)-3-(5-fluorofuran-2-yl)prop-2-en-1-one
- (2E)-1-(4-aminophenyl)-3-(5-iodofuran-2-yl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can be exploited in the design of new drugs and materials with enhanced properties.
Biological Activity
The compound (2E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one, also known as a derivative of 4-aminophenyl and bromofuran, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is C₁₅H₁₂BrN O, with a molecular weight of 303.16 g/mol. The structure features a conjugated enone system that enhances its reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂BrNO |
Molecular Weight | 303.16 g/mol |
IUPAC Name | This compound |
CAS Number | 948840-96-8 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-aminoacetophenone and 5-bromofuran-2-carbaldehyde. This method allows for the introduction of both the amino and bromofuran functionalities, which are crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent activity against these cell lines .
The mechanism underlying its anticancer activity appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound may act as an inhibitor of the NF-kB pathway, which is often upregulated in cancer cells, leading to decreased cell viability and increased apoptosis .
Case Studies
- Breast Cancer Study : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability among MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM .
- Colorectal Cancer Research : Another study assessed the compound's effects on colorectal cancer cells, demonstrating significant inhibition of cell migration and invasion. This was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .
Toxicity and Safety Profile
Toxicological evaluations indicate that while this compound exhibits promising therapeutic effects, it also presents some cytotoxicity at higher concentrations. Safety assessments suggest careful dose management to minimize adverse effects while maximizing therapeutic efficacy .
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(5-bromofuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-13-8-6-11(17-13)5-7-12(16)9-1-3-10(15)4-2-9/h1-8H,15H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUKGHIUNSUYLL-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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